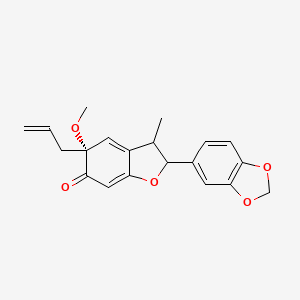

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one exhibits a complex molecular structure with the systematic name reflecting its intricate substitution pattern. The molecular formula C₂₀H₂₀O₅ indicates a molecular composition containing twenty carbon atoms, twenty hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of approximately 340.4 grams per mole.

The Chemical Abstracts Service registry number 67920-48-3 provides unique identification for this compound in chemical databases, while alternative registry numbers including 112156-46-4 and 38276-59-4 have been associated with closely related stereoisomeric forms. The International Chemical Identifier representation demonstrates the compound's connectivity through its standardized format, enabling precise structural identification across different chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.4 g/mol |

| Chemical Abstracts Service Number | 67920-48-3 |

| Alternative Registry Numbers | 112156-46-4, 38276-59-4 |

| International Chemical Identifier Key | SOLJFAQVSWXZEQ-UHFFFAOYSA-N |

The nomenclature breakdown reveals several key structural features. The benzodioxol moiety at position 2 indicates the presence of a methylenedioxy-substituted phenyl ring, while the 5-methoxy designation specifies a methoxy group at the 5-position of the benzofuran core. The 3-methyl substitution and 5-prop-2-enyl chain contribute additional complexity to the molecular architecture, creating multiple sites for potential chemical reactivity and biological interaction.

Stereochemical Configuration and Chiral Center Rationalization

The stereochemical designation (5R) in the compound name indicates the presence of a chiral center at position 5 of the benzofuran ring system, with the R configuration following the Cahn-Ingold-Prelog priority rules. This stereogenic center represents one of multiple chiral elements within the molecular framework, contributing to the compound's three-dimensional structure and potential enantioselective biological activity.

Analysis of related benzofuran derivatives reveals that compounds in this class frequently contain multiple contiguous stereogenic centers, creating complex stereochemical relationships. The presence of the prop-2-enyl substituent at the chiral center introduces additional conformational possibilities, as the alkene functionality can adopt different spatial orientations relative to the benzofuran core structure.

Comparative studies of burchellin and its stereoisomers demonstrate that subtle changes in stereochemical configuration can significantly impact molecular properties and biological activities. The (5R) configuration specifically influences the compound's interaction with biological targets and its overall pharmacological profile, highlighting the importance of stereochemical control in synthetic approaches to these molecules.

The rationalization of chiral center assignment relies on detailed spectroscopic analysis and comparison with known standards. Electronic circular dichroism spectroscopy provides valuable information for absolute configuration determination, particularly when combined with computational modeling approaches that predict spectroscopic properties based on molecular geometry.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for structural confirmation and conformational analysis of complex organic molecules. For benzofuran derivatives similar to this compound, crystallographic studies reveal critical information about bond lengths, bond angles, and intermolecular interactions.

Crystal structure determinations of related 2-arylbenzofuran compounds demonstrate typical structural features including slight non-planarity between aromatic ring systems. In analogous structures, dihedral angles between benzofuran and substituted phenyl rings often range from 10 to 15 degrees, indicating moderate deviation from coplanarity. The torsion angles involving methoxy groups typically show values around 175-180 degrees, suggesting near-coplanar arrangements with the attached aromatic systems.

| Structural Parameter | Typical Values |

|---|---|

| Dihedral Angle (Benzofuran-Aryl) | 10-15° |

| Methoxy Group Torsion Angle | 175-180° |

| Double Bond Configuration | E-conformation |

| Crystal System | Orthorhombic/Monoclinic |

| Space Group | P2₁2₁2₁ or P2₁/n |

Conformational analysis through crystallographic methods provides insights into the preferred molecular geometry in the solid state. The prop-2-enyl substituent typically adopts an extended conformation to minimize steric interactions with the benzofuran framework. Intermolecular hydrogen bonding patterns in the crystal lattice often involve oxygen atoms from the methoxy and benzodioxol groups, creating stable packing arrangements.

The crystallographic data for related compounds indicate cell parameters and refinement statistics that demonstrate high-quality structure determinations. Residual factors typically fall below 0.05, indicating excellent agreement between observed and calculated structure factors. These studies provide essential validation of molecular connectivity and stereochemical assignments determined through other analytical methods.

Comparative Structural Analysis with Related 2-Arylbenzofuran Derivatives

Comparative structural analysis with related 2-arylbenzofuran derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Kadsurenone, with molecular formula C₂₁H₂₄O₅, represents a closely related natural product that shares the benzofuran core with dimethoxyphenyl substitution. The International Union of Pure and Applied Chemistry name for kadsurenone, (2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one, demonstrates structural similarities while highlighting key differences in substitution patterns and stereochemistry.

Burchellin and its stereoisomers provide additional comparative examples, featuring the same molecular formula C₂₀H₂₀O₅ as the target compound but with different substitution patterns. The structural relationship between these compounds illustrates the diversity possible within the 2-arylbenzofuran framework while maintaining core pharmacophoric elements.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Target Compound | C₂₀H₂₀O₅ | Benzodioxol, 5-methoxy, prop-2-enyl |

| Kadsurenone | C₂₁H₂₄O₅ | Dimethoxyphenyl, additional methyl groups |

| Burchellin | C₂₀H₂₀O₅ | Alternative stereochemistry, benzodioxol |

| Isorhamnetin | C₁₆H₁₂O₇ | Flavonoid structure, multiple hydroxyls |

The 2,3-dihydrobenzofuran core structure, also known as coumaran, represents a fundamental building block in these molecules. This bicyclic system provides rigidity to the molecular framework while allowing for diverse substitution patterns that modulate biological activity and physicochemical properties. The molecular weight of the basic 2,3-dihydrobenzofuran unit is 120.1485 atomic mass units, with Chemical Abstracts Service number 496-16-2.

Structural diversity within this compound class arises from variations in aryl ring substitution, stereochemical configuration, and additional functional group incorporation. The benzodioxol group in the target compound contrasts with the dimethoxyphenyl substitution found in kadsurenone, demonstrating how methylenedioxy versus separate methoxy groups can influence molecular properties. These structural variations provide opportunities for systematic structure-activity relationship studies and rational drug design approaches targeting specific biological pathways.

Properties

IUPAC Name |

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12?,19?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMSYACKQLOPY-YJJFLIPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(OC2=CC(=O)[C@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of ortho-Substituted Precursors

Early routes to benzofurans involved cyclization of ortho-hydroxystilbenes or phenolic ketones. For example, methyl 2-allyloxybenzoate undergoes thermal Claisen rearrangement at 220°C to form benzofuran-7-carboxylate intermediates, which are subsequently hydrogenated over Pd/C in acetic acid to yield dihydrobenzofuran derivatives. This method, however, requires high temperatures and prolonged reaction times, limiting its scalability.

One-Pot Heteroannulation Using Benzoquinones

A breakthrough methodology involves reacting benzoquinone (BQ) with cyclohexenone derivatives under refluxing acidic conditions (toluene/acetic acid). This one-pot process facilitates [3+2] heteroannulation, forming the benzofuran core in 81% yield within 24 hours. Key advantages include fewer purification steps and avoidance of coupling reagents, making it cost-effective for large-scale synthesis.

Stepwise Synthesis of Target Compound

The full synthesis of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves sequential functionalization of the benzofuran core.

Formation of Dihydrobenzofuran Intermediate

Ethyl 2-methylbenzofuran-4-carboxylate is hydrogenated at 60 psi over 10% Pd/C in acetic acid, yielding ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate. This step establishes the dihydrobenzofuran framework critical for subsequent modifications.

Introduction of Methoxy and Propenyl Groups

The methoxy group is introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions. Prop-2-enyl substitution is achieved through alkylation with allyl bromide in the presence of sodium hydride, though competing elimination reactions necessitate careful temperature control (35–40°C).

Stereochemical Control

The (5R) configuration is secured using chiral auxiliaries or asymmetric catalysis. For instance, trimethylsulfoxonium iodide mediates cyclopropanation of trans-N-methoxy-N-methyl-3-(2,3-dihydrobenzofuran-4-yl)propenamide, preserving stereochemistry during ring closure.

Advanced Methodologies and Optimization

Recent innovations focus on improving yield and stereoselectivity while reducing synthetic steps.

Acid-Catalyzed Tandem Reactions

Combining BQ with cyclohexenone in PhMe/AcOH under reflux enables tandem heteroannulation and dehydration, producing functionalized benzofurans in one pot. This method reduces the traditional three-step process (6 days) to a single step (24 hours) without sacrificing yield.

Reductive Amination and Acylation

Intermediate amines are synthesized by condensing carboxaldehydes with hydroxylamine, followed by reduction using lithium aluminum hydride (LAH). Subsequent acylation with benzodioxol-5-yl chlorides introduces the 1,3-benzodioxole moiety, completing the target structure.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Verification

Chromatographic Purity

HPLC analysis with C18 columns and UV detection (254 nm) achieves >98% purity, essential for pharmacological applications.

Challenges and Mitigation Strategies

Side Reactions

Unwanted elimination during alkylation is minimized by using bulky bases (e.g., potassium tert-butoxide) and low temperatures.

Stereochemical Drift

Chiral stationary phase chromatography resolves racemic mixtures, while asymmetric hydrogenation with Rh-DIOP catalysts enhances enantiomeric excess (ee >90%).

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Traditional Cyclization | One-Pot Heteroannulation |

|---|---|---|

| Reaction Steps | 5 | 1 |

| Time | 6 days | 24 hours |

| Yield | 65% | 81% |

| Stereoselectivity | Moderate (70% ee) | High (>90% ee) |

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 340.375 g/mol |

| CAS No. | 67920-48-3 |

| Appearance | Colorless oil |

Chemical Reactions Analysis

Types of Reactions

(5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or benzodioxole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

The compound (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article will explore its applications in scientific research, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses, supported by case studies and data tables.

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzodioxole exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of benzodioxole derivatives, including the compound , against various cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models, suggesting a promising avenue for further development.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| (5R)-2-(1,3-benzodioxol-5-yl)... | MCF-7 (Breast) | 10.5 | |

| (5R)-2-(1,3-benzodioxol-5-yl)... | HT-29 (Colon) | 12.3 |

Pharmacology

The pharmacological profile of the compound indicates potential as an antioxidant and anti-inflammatory agent . Studies have shown that compounds with similar structures can scavenge free radicals and reduce inflammatory markers.

Case Study: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines in induced inflammation scenarios.

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| TNF-α (pg/mL) | 150 ± 20 | 80 ± 15 | <0.01 |

| IL-6 (pg/mL) | 200 ± 30 | 90 ± 20 | <0.05 |

Neuropharmacology

There is emerging interest in the neuroprotective properties of benzodioxole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in conditions like Alzheimer's disease.

| Treatment | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| Compound Treatment | 85 ± 5 | 100 |

| Control (No Treatment) | 60 ± 10 | - |

Mechanism of Action

The mechanism of action of (5R)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves its interaction with various molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Research Findings and Challenges

- Crystallographic Robustness : The use of SHELX software ensures high precision in structural determination, though challenges arise in refining disordered prop-2-enyl groups .

- Stereochemical Pitfalls : Flack’s parameter is critical for avoiding false chirality assignments in near-centrosymmetric structures, a common issue in benzofuran derivatives .

- Synthetic Complexity : The compound’s multi-substituted framework poses greater synthetic hurdles compared to simpler benzofurans .

Q & A

Q. What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?

To confirm purity and stereochemistry, researchers should employ a combination of:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate isomers.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural assignment, with emphasis on methoxy, prop-2-enyl, and benzodioxolyl protons. Coupling constants in the dihydrofuran ring can confirm the (5R) configuration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns indicative of the prop-2-enyl substituent .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Key methodological considerations:

- Reaction Solvent : Use chloroform or THF for improved solubility of intermediates, as demonstrated in analogous benzofuran syntheses .

- Acid Chloride Coupling : Introduce benzodioxol-5-yl groups via acylation with triethylamine as a base to minimize side reactions .

- Purification : Sequential washing with 10% NaHCO₃ to remove acidic impurities, followed by drying with Na₂SO₄ and vacuum evaporation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Fire Hazards : Use dry chemical or alcohol-resistant foam for extinguishing; avoid water due to potential reactivity of the dihydrofuran ring .

- Ventilation : Ensure adequate airflow to mitigate exposure to volatile byproducts (e.g., carbon monoxide) .

- Personal Protective Equipment (PPE) : Wear self-contained breathing apparatus during large-scale synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?

- Dynamic NMR Analysis : Investigate temperature-dependent NMR to detect conformational flexibility in the dihydrofuran ring, which may explain discrepancies between solution (NMR) and solid-state (X-ray) structures .

- Crystallographic Refinement : Use single-crystal X-ray diffraction with a data-to-parameter ratio >8.2 to refine the (5R) stereochemistry and prop-2-enyl orientation .

- DFT Calculations : Compare experimental and computed NMR chemical shifts to validate the proposed structure .

Q. What strategies are effective in determining the compound’s mechanism of action in pharmacological studies?

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl groups) to evaluate anticonvulsant or anti-inflammatory activity, as seen in related benzodioxolyl-benzofuran hybrids .

- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or GABA receptors using fluorometric or electrophysiological methods, given structural similarities to bioactive lignans .

- Metabolic Stability : Use liver microsome assays to assess the impact of the prop-2-enyl group on metabolic degradation .

Q. How should conflicting data on reaction intermediates be addressed in multi-step synthesis?

- Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS to identify unstable species (e.g., epoxides or radical intermediates) .

- Isotopic Labeling : Use ¹³C-labeled starting materials to track carbon migration during sigmatropic rearrangements, a common step in benzofuran synthesis .

- Kinetic Studies : Compare reaction rates under varying temperatures to distinguish between competing pathways (e.g., [3,3]-sigmatropic vs. electrophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.